molecular formula C4H9F3N2O2S B13552315 N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B13552315
M. Wt: 206.19 g/mol
InChI Key: PNBBSRDSVUARAK-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a trifluoromethanesulfonamide group attached to a 3-aminopropyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 3-aminopropylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while nucleophilic substitution can lead to the formation of various alkylated products .

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the amino group can participate in various biochemical reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide (commonly referred to as TFMSA) is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TFMSA is characterized by the presence of a trifluoromethyl group and an amino propyl chain attached to a sulfonamide moiety. The chemical structure can be represented as follows:

N 3 aminopropyl 1 1 1 trifluoromethanesulfonamide\text{N 3 aminopropyl 1 1 1 trifluoromethanesulfonamide}

This unique structure contributes to its biological properties, particularly in modulating enzyme activity and receptor interactions.

TFMSA exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity : TFMSA has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act on proteases and kinases that are crucial for cell proliferation and survival .
  • Modulation of Neurotransmitter Receptors : The compound has been identified as a potentiator of glutamate receptor function. This modulation enhances synaptic transmission and may have implications for neurological disorders .

Anticancer Properties

Research indicates that TFMSA may possess anticancer properties through its ability to inhibit tumor cell proliferation. Studies have demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival. For example, compounds similar to TFMSA have shown effectiveness against prostate cancer cells by inhibiting geranylgeranyltransferase activity .

Antimicrobial Activity

TFMSA has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of TFMSA in clinical settings:

  • Case Study 1: Treatment of Hepatitis C : A study explored the use of TFMSA derivatives as potential treatments for hepatitis C virus (HCV) infections. The findings suggested that these compounds could serve as effective NS3 protease inhibitors, demonstrating significant antiviral activity in vitro .
  • Case Study 2: Neuroprotective Effects : Another investigation focused on the neuroprotective effects of TFMSA in models of neurodegenerative diseases. The results indicated that TFMSA administration led to improved cognitive function and reduced neuronal apoptosis in animal models .

Research Findings

Recent research findings highlight the potential therapeutic applications of TFMSA:

Study Findings Implications
Inhibition of NS3 protease in HCVPotential treatment for hepatitis C
Antitumor activity in prostate cancer cellsNew avenues for cancer therapy
Potentiation of glutamate receptor functionImplications for neurodegenerative diseases

Properties

Molecular Formula

C4H9F3N2O2S

Molecular Weight

206.19 g/mol

IUPAC Name

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C4H9F3N2O2S/c5-4(6,7)12(10,11)9-3-1-2-8/h9H,1-3,8H2

InChI Key

PNBBSRDSVUARAK-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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